

A Comparative Review of 2-Nitropyridine-4-Carboxylic Acid Applications in Scientific Research

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Compound of Interest

Compound Name: 2-nitropyridine-4-carboxylic Acid

Cat. No.: B052958

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For researchers, scientists, and professionals in drug development, **2-nitropyridine-4-carboxylic acid** emerges as a versatile building block in the synthesis of novel compounds with potential therapeutic and agricultural applications. This literature review provides a comparative guide to its primary applications, supported by available experimental data and detailed methodologies.

Introduction

2-Nitropyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its unique structure, featuring a pyridine ring substituted with both a nitro and a carboxylic acid group, provides multiple reactive sites for chemical modification. This allows for the creation of a diverse range of derivatives with varied biological activities, including anticoccidial, anticancer, and herbicidal properties. Furthermore, the pyridine nitrogen and the carboxylic acid moiety make it an effective ligand for the formation of coordination complexes with various metal ions. This review consolidates the current state of knowledge on the applications of **2-nitropyridine-4-carboxylic acid**, offering a comparative analysis of its performance in different domains.

Synthesis of 2-Nitropyridine-4-Carboxylic Acid

A common synthetic route to **2-nitropyridine-4-carboxylic acid** involves the oxidation of a precursor such as 4-methyl-2-nitropyridine. While a detailed, standalone protocol for this

specific conversion is not readily available in the reviewed literature, a general understanding can be drawn from the synthesis of related compounds. For instance, the synthesis of 3-methyl-4-nitropyridine-1-oxide, a related precursor, involves the nitration of 3-methylpyridine-1-oxide using a mixture of fuming nitric acid and sulfuric acid.[1] This suggests that a similar nitration followed by oxidation of the methyl group could yield the desired product.

A detailed experimental protocol for a related compound, 3-methyl-4-nitropyridine-1-oxide, provides a foundational understanding of the required reaction conditions.

Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[1]

- **Nitration:** 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide is added to 630 ml of cold (0–5°C) sulfuric acid (sp. gr. 1.84) in a 3-l. round-bottomed flask immersed in an ice-salt bath. The mixture is cooled to about 10°C, and 495 ml of fuming yellow nitric acid (sp. gr. 1.50) is added in 50-ml portions with shaking.
- **Reaction:** An efficient spiral condenser is attached, and the flask is placed in an oil bath. The temperature is slowly raised to 95–100°C over 25–30 minutes, at which point gas evolution begins. The reaction becomes vigorous and must be controlled with an ice-water bath. After the vigorous reaction subsides, heating is continued at 100–105°C for 2 hours.
- **Work-up:** The reaction mixture is cooled to 10°C and poured onto 2 kg of crushed ice. 1.36 kg of sodium carbonate monohydrate is added in small portions with stirring to precipitate the yellow crystalline product.
- **Extraction and Purification:** The solid is collected by filtration and extracted with boiling chloroform. The chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then recrystallized from acetone to yield 162–173 g (64–68%) of 3-methyl-4-nitropyridine-1-oxide with a melting point of 137–138°C.

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"3-Methylpyridine-1-oxide" -> "Nitration" [label="H2SO4, HNO3"]; "Nitration" -> "3-Methyl-4-nitropyridine-1-oxide"; } dot Figure 1. Synthetic pathway for a nitropyridine precursor.

Applications in Medicinal Chemistry

Anticoccidial Activity

Derivatives of nitropyridine carboxylic acids, specifically nitropyridinecarboxamides, have been investigated for their potential as anticoccidial agents for treating infections caused by *Eimeria* parasites in poultry. While specific data for 2-nitropyridine-4-carboxamides is limited in the available literature, studies on related compounds provide valuable insights into the structure-activity relationships (SAR).

For example, research on the anticoccidial activity of various natural and synthetic compounds against *Eimeria tenella* provides a basis for comparison. In one study, the in vitro inhibitory activity of nutmeg oil, cinnamon oil, and glabridin were evaluated. Glabridin showed significant inhibition of sporozoite replication, with MIC50 and MIC75 values of 5.28 µg/ml and 21.43 µg/ml, respectively.^{[2][3]} In contrast, nutmeg oil exhibited only moderate inhibitory activity (35.5% to 49.5%), and cinnamon oil showed no effect.^{[2][3]} Another study on the anti-*Eimeria tenella* activity of Ethanamizuril demonstrated its effectiveness in inhibiting oocyst sporulation and sporozoite excystation in a dose-dependent manner in vitro.^[4]

These studies highlight the importance of in vitro screening assays to identify promising anticoccidial candidates. A typical in vitro reproduction inhibition assay (RIA) involves the incubation of *Eimeria tenella* sporozoites with the test compound and subsequent evaluation of their ability to replicate in a cell culture system.^{[2][3]}

Table 1: In Vitro Anticoccidial Activity of Selected Compounds against *Eimeria tenella*

Compound/ Extract	Concentrati on Range	Inhibition (%)	MIC50 (µg/ml)	MIC75 (µg/ml)	Reference
Glabridin	0.08–41.7 µg/ml	14.1–81.7	5.28	21.43	^{[2][3]}
Nutmeg Oil	1.1–139.1 µg/ml	35.5–49.5	-	-	^{[2][3]}
Cinnamon Oil	0.3–80.5 µg/ml	No inhibition	-	-	^{[2][3]}

Anticancer Activity

Pyridine derivatives are a prominent class of compounds in cancer research, with many demonstrating significant antiproliferative activity.^[5] The structure-activity relationship of these derivatives is crucial for enhancing their efficacy. Studies have shown that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH₂, can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.^{[5][6]}

While specific IC₅₀ values for derivatives of **2-nitropyridine-4-carboxylic acid** are not readily available, a review of pyridine derivatives provides a comparative context. For instance, certain pyridine derivatives have shown potent activity against various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.^[6]

Table 2: Antiproliferative Activity (IC₅₀) of Selected Pyridine Derivatives against Cancer Cell Lines

Derivative Class	Cell Line	IC ₅₀ (nM)	Reference
Pyridine Derivative	A375 (Melanoma)	1.5	^[6]
Pyridine Derivative	M14 (Melanoma)	1.7	^[6]
Pyridine Derivative	RPMI 7951 (Melanoma)	1.7	^[6]
Pyridine Derivative	MDA-MB-231 (Breast Cancer)	4.6	^[6]

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Figure 2. Workflow for anticancer drug discovery with pyridine derivatives.
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Applications in Agricultural Chemistry

Herbicidal Activity

Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins, causing abnormal growth and eventual death in susceptible plants.[7] These herbicides are valued for their persistence and effectiveness against broadleaf weeds.[7]

Quantitative structure-activity relationship (QSAR) studies on pyridine-based herbicides have been conducted to optimize their activity. For example, a study on 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides identified the partition coefficient (π), molar refractivity (MR), and the presence of specific substituent groups as key factors influencing herbicidal activity against various weed species.[8]

While specific data on herbicides derived directly from **2-nitropyridine-4-carboxylic acid** is scarce, the general principles of pyridine-based herbicide design are applicable. The synthesis of such compounds would likely involve the modification of the carboxylic acid group to form esters or amides, and potentially the reduction of the nitro group to an amino group, which can then be further functionalized.

Applications in Coordination Chemistry

The presence of both a pyridine nitrogen and a carboxylic acid group makes **2-nitropyridine-4-carboxylic acid** and its derivatives effective ligands in coordination chemistry. These ligands can coordinate with a variety of metal ions to form metal-organic frameworks (MOFs) and other coordination complexes with interesting structural and functional properties.

For instance, the related ligand 4,4'-bipyridine-2-carboxylic acid has been synthesized and used to create coordination polymers with transition metals like zinc and manganese.[9] The resulting structures can be used as building blocks for more complex mixed-metal framework materials.[9] The coordination behavior typically involves the nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group.

The synthesis of such coordination complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent, often under hydrothermal conditions. The resulting crystal structures can be determined by single-crystal X-ray diffraction.

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synthesis and analysis of coordination complexes.

Conclusion

2-Nitropyridine-4-carboxylic acid is a valuable and versatile starting material for the synthesis of a wide array of chemical compounds with potential applications in medicine and agriculture. While the available literature provides a foundational understanding of its utility, there is a clear need for more focused research to fully elucidate the potential of its derivatives. Specifically, future studies should aim to:

- Develop and publish detailed and optimized synthetic protocols for **2-nitropyridine-4-carboxylic acid**.
- Synthesize and systematically evaluate a broader range of derivatives for their anticoccidial, anticancer, and herbicidal activities.
- Conduct comprehensive comparative studies that include quantitative data (e.g., IC50, MIC values) to benchmark the performance of these new derivatives against existing compounds.
- Explore the coordination chemistry of **2-nitropyridine-4-carboxylic acid** with a wider range of metal ions to create novel materials with unique properties.

By addressing these research gaps, the scientific community can unlock the full potential of **2-nitropyridine-4-carboxylic acid** as a key building block for the development of new and effective chemical entities.

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